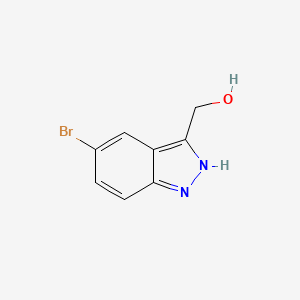

(5-Bromo-1H-indazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJNZBMXSXIESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-1H-indazol-3-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the biological activity of indoles while offering distinct advantages in metabolic stability and patentability.[1] Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs, particularly in the realm of oncology. (5-Bromo-1H-indazol-3-yl)methanol emerges as a crucial building block in this context, providing a synthetically tractable handle for the elaboration of complex molecular architectures targeting a diverse range of biological targets, most notably protein kinases.[2] This guide offers a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical Properties: A Foundation for Synthetic Utility

Understanding the fundamental physicochemical properties of (5-Bromo-1H-indazol-3-yl)methanol is paramount for its effective utilization in multi-step synthetic campaigns. While experimentally determined data for this specific molecule is not extensively reported in publicly available literature, we can infer key characteristics from closely related analogues and computational predictions.

| Property | Value | Source |

| CAS Number | 705264-93-3 | [3] |

| Molecular Formula | C₈H₇BrN₂O | [3] |

| Molecular Weight | 227.06 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available. Data for the related 1-(5-bromo-1H-indazol-3-yl)ethanone is also not experimentally determined.[4] | |

| Boiling Point | Predicted: >300 °C. For the related (5-Bromo-1-methyl-1H-indol-3-yl)-methanol, the predicted boiling point is 393.2±27.0 °C.[5] | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. The related 5-Bromo-3-Fluoro-1H-indazole is reported to be insoluble in water.[6] |

Synthesis and Characterization: A Practical Approach

The most direct and widely employed synthetic route to (5-Bromo-1H-indazol-3-yl)methanol involves the reduction of its corresponding aldehyde, 5-bromo-1H-indazole-3-carbaldehyde.

Synthesis of the Precursor: 5-Bromo-1H-indazole-3-carbaldehyde

A robust method for the preparation of 5-bromo-1H-indazole-3-carbaldehyde proceeds from the readily available 5-bromoindole.[1]

Experimental Protocol:

-

To a solution of 5-bromoindole (1 equivalent) in a mixture of acetone and water at -10 to 0 °C, a solution of sodium nitrite (8 equivalents) in water is added dropwise.[1]

-

An aqueous solution of 2N HCl is then added slowly, maintaining the internal temperature below 20 °C.[1]

-

The reaction mixture is stirred at 20 °C for 3 hours.[1]

-

The acetone is removed under reduced pressure, and the resulting solid is collected by filtration.[1]

-

The crude product is triturated with cold dichloromethane and dried under vacuum to afford 5-bromo-1H-indazole-3-carbaldehyde as a brown solid.[1]

Reduction to (5-Bromo-1H-indazol-3-yl)methanol

Self-Validating Experimental Protocol:

-

Dissolution: In a round-bottom flask, suspend 5-bromo-1H-indazole-3-carbaldehyde (1 equivalent) in methanol. The choice of methanol as the solvent is crucial as it is compatible with the reducing agent and allows for easy workup.

-

Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (1.5 to 2 equivalents) portion-wise, monitoring the reaction for gas evolution. The excess of the reducing agent ensures the complete conversion of the starting material.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, cautiously add water to quench the excess sodium borohydride.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (5-Bromo-1H-indazol-3-yl)methanol as a solid.

Spectroscopic Characterization

While a full experimental dataset for (5-Bromo-1H-indazol-3-yl)methanol is not publicly available, the following are predicted and expected spectroscopic features based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The N-H proton of the indazole ring will also be present as a broad singlet.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the indazole ring and a signal for the methylene carbon of the hydroxymethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and N-H stretching of the indazole ring.

Reactivity and Synthetic Applications

The chemical reactivity of (5-Bromo-1H-indazol-3-yl)methanol is dominated by the hydroxymethyl group and the indazole ring system.

-

Hydroxymethyl Group: The primary alcohol can be oxidized back to the aldehyde using mild oxidizing agents like manganese dioxide.[1] It can also be converted to a variety of other functional groups, such as halides or ethers, to facilitate further coupling reactions.

-

Indazole Ring: The N-H of the indazole ring can be alkylated or arylated under basic conditions, a common strategy in the synthesis of kinase inhibitors to introduce substituents that can interact with the hinge region of the kinase.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of kinase inhibitors due to the ability of its nitrogen atoms to form crucial hydrogen bonds with the kinase hinge region.[2] (5-Bromo-1H-indazol-3-yl)methanol serves as a versatile intermediate in this context. The hydroxymethyl group at the 3-position can be elaborated into various side chains designed to occupy the hydrophobic pocket of the ATP-binding site, while the bromine atom at the 5-position provides a handle for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity.

Safety and Handling

Conclusion

(5-Bromo-1H-indazol-3-yl)methanol is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its synthesis from readily available starting materials and the synthetic handles it possesses make it an attractive intermediate for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to leverage this important compound in their drug discovery efforts.

References

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health; [Link].

-

(5-bromo-4-methyl-1H-indazol-3-yl)methanol. PubChem; [Link].

-

1-(5-bromo-1H-indazol-3-yl)ethanone. Sris Pharmaceuticals; [Link].

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI; [Link].

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health; [Link].

-

An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles.. The Royal Society of Chemistry; [Link].

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry; [Link].

-

Wiley-VCH 2007 - Supporting Information. Wiley Online Library; [Link].

-

5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Manas Petro Chem; [Link].

-

Experimental Characterization Techniques. ResearchGate; [Link].

Sources

- 1. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 705264-93-3|(5-Bromo-1H-indazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]

- 5. (5-Bromo-1-methyl-1H-indol-3-yl)-methanol CAS#: 10075-53-3 [chemicalbook.com]

- 6. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

An In-depth Technical Guide to the Synthesis and Characterization of (5-Bromo-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-1H-indazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthetic routes to this important intermediate, with a primary focus on the reduction of 5-bromo-1H-indazole-3-carboxylic acid. Detailed experimental protocols, mechanistic insights, and thorough characterization methodologies are presented to equip researchers with the practical knowledge required for its preparation and validation.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a prominent pharmacophore in modern drug discovery, recognized as a bioisostere of indole.[1] Its unique structural and electronic properties have led to its incorporation into numerous therapeutic agents. The presence of a bromine atom at the 5-position of the indazole ring provides a valuable handle for further functionalization through various cross-coupling reactions, making (5-Bromo-1H-indazol-3-yl)methanol a versatile intermediate for the generation of compound libraries in drug development campaigns. This guide will delineate the synthesis and characterization of this pivotal molecule.

Synthetic Pathways to (5-Bromo-1H-indazol-3-yl)methanol

The most common and practical laboratory-scale synthesis of (5-Bromo-1H-indazol-3-yl)methanol involves a two-step process: the synthesis of the carboxylic acid precursor followed by its reduction. An alternative, though less direct, route involves the synthesis of the corresponding aldehyde and its subsequent reduction.

Synthesis of the Key Precursor: 5-Bromo-1H-indazole-3-carboxylic acid

The initial step is the preparation of 5-bromo-1H-indazole-3-carboxylic acid. This can be efficiently achieved through the bromination of commercially available indazole-3-carboxylic acid.

Causality of Experimental Choices:

-

Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the starting material upon heating and is compatible with the electrophilic aromatic substitution reaction.[2]

-

Reagent: Bromine is the electrophile of choice for this bromination. The reaction proceeds via an electrophilic attack on the electron-rich indazole ring.

-

Temperature Control: The initial heating to 120 °C ensures complete dissolution of the starting material.[2] The subsequent cooling to 90 °C before the addition of bromine is a critical step to control the reaction rate and prevent potential side reactions.[2] Maintaining this temperature during the reaction ensures a steady and controlled bromination.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [2]

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

-

Heat the suspension to 120 °C until a clear solution is obtained.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise.

-

Maintain the reaction mixture at 90 °C for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes.

-

Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum.

An alternative route to the carboxylic acid precursor is the direct carboxylation of 5-bromo-1H-indazole.[3] This method involves the reaction of 5-bromo-1H-indazole with carbon dioxide under high pressure and temperature in the presence of a base like anhydrous potassium carbonate.[3] While this method is more direct, it requires specialized high-pressure equipment.

Reduction to (5-Bromo-1H-indazol-3-yl)methanol

The reduction of the carboxylic acid to the primary alcohol is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[1][4]

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective in reducing carboxylic acids to primary alcohols.[1][4] Sodium borohydride (NaBH₄) is generally not strong enough for this conversion.[5]

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions as it is inert to the reagent and can dissolve both the substrate and the reducing agent to a reasonable extent.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. The initial deprotonation of the carboxylic acid by LiAlH₄ is an acid-base reaction.[6]

-

Work-up: A careful work-up procedure is essential to quench the excess LiAlH₄ and to hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol. The Fieser work-up is a widely used and reliable method for this purpose.[7]

Experimental Protocol: Synthesis of (5-Bromo-1H-indazol-3-yl)methanol

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-bromo-1H-indazole-3-carboxylic acid in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser work-up).[7]

-

Stir the resulting mixture at room temperature until a white precipitate forms.

-

Filter the mixture and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

An alternative synthetic strategy involves the reduction of 5-bromo-1H-indazole-3-carbaldehyde. This aldehyde can be synthesized and then reduced to the desired alcohol using a milder reducing agent like sodium borohydride (NaBH₄).[8]

DOT Diagram of the Synthetic Workflow

Caption: Synthetic pathway to (5-Bromo-1H-indazol-3-yl)methanol.

Purification and Characterization

Thorough purification and characterization are paramount to ensure the identity and purity of the synthesized (5-Bromo-1H-indazol-3-yl)methanol, which is critical for its use in subsequent research and development activities.

Purification

The primary methods for purifying (5-Bromo-1H-indazol-3-yl)methanol are recrystallization and column chromatography.

-

Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is crucial and should be determined experimentally. A good solvent system will dissolve the compound when hot but not when cold, while the impurities remain either soluble or insoluble at all temperatures.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) is used to separate the desired product from byproducts and unreacted starting materials.

Characterization

The structure and purity of (5-Bromo-1H-indazol-3-yl)methanol are confirmed using a combination of spectroscopic and physical methods.

Table of Physical and Spectroscopic Data:

| Property | Data |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported in the literature |

| ¹H NMR (DMSO-d₆) | Predicted values |

| δ ~13.5 (s, 1H, NH) | |

| δ ~7.9 (s, 1H, H-4) | |

| δ ~7.5 (d, 1H, H-7) | |

| δ ~7.3 (d, 1H, H-6) | |

| δ ~5.5 (t, 1H, OH) | |

| δ ~4.7 (d, 2H, CH₂) | |

| ¹³C NMR (DMSO-d₆) | Predicted values |

| δ ~150 (C-3) | |

| δ ~140 (C-7a) | |

| δ ~125 (C-5) | |

| δ ~123 (C-6) | |

| δ ~122 (C-3a) | |

| δ ~115 (C-4) | |

| δ ~112 (C-7) | |

| δ ~55 (CH₂) | |

| Mass Spectrometry | m/z (M⁺) ≈ 226/228 (isotopic pattern for Br) |

DOT Diagram of the Characterization Workflow

Caption: Workflow for the purification and characterization.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of (5-Bromo-1H-indazol-3-yl)methanol. By understanding the rationale behind the chosen synthetic routes and experimental conditions, researchers can confidently and efficiently prepare this valuable building block for their drug discovery and development programs. The provided protocols and characterization data serve as a solid foundation for the successful implementation of this chemistry in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177789563, (5-bromo-4-methyl-1H-indazol-3-yl)methanol. Retrieved from [Link]

-

Sris Pharmaceuticals. 1-(5-bromo-1H-indazol-3-yl)ethanone. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from [Link]

-

Wentzel Lab. Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). Retrieved from [Link]

- Periasamy, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

-

Chemistry university. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). (2021, April 26). Retrieved from [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. (n.d.). Retrieved from [Link]

-

National Institutes of Health. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (n.d.). Retrieved from [Link]

- Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Revista de la Sociedad Química de México, 57(3), 195-198.

-

University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. (n.d.). Retrieved from [Link]

-

ResearchGate. Sodium Borohydride - A Versatile Reducing Agent. (2025, August 7). Retrieved from [Link]

-

University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Workup [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

(5-Bromo-1H-indazol-3-yl)methanol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Bromo-1H-indazol-3-yl)methanol

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the molecular structure and confirm the identity of (5-Bromo-1H-indazol-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Imperative of Structural Verification

(5-Bromo-1H-indazol-3-yl)methanol, with the molecular formula C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol , is a heterocyclic compound belonging to the indazole family.[1] Indazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[2][3]

For any application, particularly in the pharmaceutical industry, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. Fourier Transform Infrared (FTIR) spectroscopy, for instance, is a primary method specified in global pharmacopoeias for material identification.[4] This guide explains the causality behind experimental choices, outlines self-validating protocols, and grounds all claims in authoritative data to ensure scientific integrity.

Molecular Structure and Analytical Overview

The structural integrity of (5-Bromo-1H-indazol-3-yl)methanol is established by correlating its chemical structure with the data obtained from various spectroscopic methods. Each technique probes different aspects of the molecule's constitution.

Caption: General workflow for FTIR analysis.

Characteristic IR Absorption Bands

The IR spectrum provides clear evidence for the key functional groups present in the molecule. [2][5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Alcohol |

| 3200 - 3100 | N-H Stretch | Indazole |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1620 - 1600 | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | C=N Stretch | Indazole Ring |

| 1250 - 1050 | C-O Stretch | Primary Alcohol |

| 850 - 750 | C-H Bending | Aromatic (out-of-plane) |

| 600 - 500 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns. [7]For halogenated compounds, MS is particularly revealing due to the characteristic isotopic distributions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, leading to a distinctive M and M+2 peak pattern in the mass spectrum. [8]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a minute quantity of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile. [7]2. Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). [7]3. Data Acquisition: Acquire the mass spectrum, which will display the molecular ion and its fragment ions. For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed to isolate and further fragment the molecular ion.

Expected Mass Spectrum Data

The molecular formula C₈H₇BrN₂O yields a monoisotopic mass of approximately 225.979 g/mol .

-

Molecular Ion (M⁺): The spectrum is expected to show two peaks of nearly equal intensity for the molecular ion:

-

[M]⁺: m/z ≈ 226 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 228 (containing ⁸¹Br)

-

Predicted Fragmentation Pathway

Under ionization, the molecular ion can undergo fragmentation, providing valuable structural clues. [9][10]

Caption: Predicted mass spectral fragmentation of the target compound.

Summary of Key Fragments:

| m/z (approx.) | Proposed Fragment | Neutral Loss | Notes |

| 226 / 228 | [C₈H₇BrN₂O]⁺ | - | Molecular Ion (M⁺) with Br isotope pattern. |

| 209 / 211 | [C₈H₅BrN₂]⁺ | H₂O | Loss of a water molecule from the molecular ion. |

| 197 / 199 | [C₇H₆BrN₂]⁺ | •CH₂OH | Loss of the hydroxymethyl radical. |

| 147 | [C₈H₇N₂O]⁺ | •Br | Loss of a bromine radical, resulting in the collapse of the isotopic pattern. |

Conclusion

The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of (5-Bromo-1H-indazol-3-yl)methanol. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (O-H, N-H, C-O), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, including the definitive bromine isotopic signature. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.

References

-

National Center for Biotechnology Information. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. Available from: [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

-

ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Available from: [Link]

-

PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanol. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ResearchGate. Molecular peaks of bromide compounds.[7]. Available from: [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

-

PubMed. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Available from: [Link]

-

University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

-

Agilent. A Comprehensive Guide to FTIR Analysis. Available from: [Link]

-

Journal of Research of the National Bureau of Standards. Infrared spectra of methanol, ethanol, and n-propanol. Available from: [Link]

-

PubMed. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Available from: [Link]

-

PubChem. (5-bromo-1h-indol-3-yl)methanol. Available from: [Link]

Sources

- 1. 705264-93-3|(5-Bromo-1H-indazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Guide to FTIR Analysis | アジレント [agilent.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

An In-depth Technical Guide to the X-ray Crystal Structure of (5-Bromo-1H-indazol-3-yl)methanol: From Synthesis to Structural Insights for Drug Discovery

This guide provides a comprehensive overview of the process for determining and analyzing the X-ray crystal structure of (5-Bromo-1H-indazol-3-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document navigates from the synthesis of the compound to the intricate details of its solid-state architecture, emphasizing the rationale behind the experimental choices and the implications of the structural findings.

The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse substitutions, leading to a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Compounds featuring the indazole skeleton are integral to several marketed drugs, highlighting their importance in pharmaceutical research.[2]

The introduction of a bromine atom at the 5-position of the indazole ring is a strategic choice in drug design. Halogenation, particularly with bromine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[3] Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and crystal packing, thereby affecting the drug's interaction with its biological target.[3][4] This guide focuses on (5-Bromo-1H-indazol-3-yl)methanol, a compound that combines the therapeutic potential of the indazole core with the modulating effects of bromine and a hydroxyl group capable of forming crucial hydrogen bonds.

Synthesis of (5-Bromo-1H-indazol-3-yl)methanol

The synthesis of (5-Bromo-1H-indazol-3-yl)methanol can be efficiently achieved through a two-step process starting from the commercially available 5-bromoindole. The initial step involves the nitrosation of 5-bromoindole to form 5-bromo-1H-indazole-3-carbaldehyde.[5][6] This intermediate is then reduced to the target compound, (5-Bromo-1H-indazol-3-yl)methanol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-bromo-1H-indazole-3-carbaldehyde [5][7]

-

In a round-bottom flask cooled to 0°C, a solution of sodium nitrite (NaNO₂) in water is prepared.

-

A solution of 5-bromoindole in acetone is added dropwise to the sodium nitrite solution while maintaining the temperature below 20°C.

-

An aqueous solution of hydrochloric acid (2N) is then slowly added with vigorous stirring, keeping the internal temperature between 0 and 20°C.

-

The reaction is stirred for an additional 3 hours at 20°C.

-

The acetone is removed under reduced pressure, and the resulting solid is collected by filtration.

-

The crude product is purified to yield 5-bromo-1H-indazole-3-carbaldehyde.

Step 2: Reduction to (5-Bromo-1H-indazol-3-yl)methanol

-

5-bromo-1H-indazole-3-carbaldehyde is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

The solution is cooled to 0°C in an ice bath.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise with stirring. The choice of a mild reducing agent is crucial to selectively reduce the aldehyde without affecting the indazole ring.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (5-Bromo-1H-indazol-3-yl)methanol.

-

The crude product is then purified by column chromatography or recrystallization to obtain the final compound with high purity.

Caption: Synthetic pathway for (5-Bromo-1H-indazol-3-yl)methanol.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment.[8] The process of crystallization involves the slow formation of a crystalline solid from a solution, allowing the molecules to arrange themselves in a regular, repeating lattice.

Experimental Protocol: Crystallization

-

Solvent Screening: A preliminary screening of solvents is performed to identify a suitable solvent or solvent system in which (5-Bromo-1H-indazol-3-yl)methanol has moderate solubility.

-

Slow Evaporation:

-

A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol/water mixture) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

The vial is left undisturbed for several days to weeks, during which single crystals should form. The rationale for slow evaporation is to gradually increase the concentration of the solute, allowing for the controlled growth of well-ordered crystals.

-

Caption: General workflow for single crystal growth by slow evaporation.

X-ray Diffraction Analysis: A Step-by-Step Guide

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[8] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: The comprehensive workflow of X-ray crystallography.

Data Collection

A suitable single crystal of (5-Bromo-1H-indazol-3-yl)methanol is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and a detector records the intensities and positions of the diffracted beams.

Data Processing

The raw diffraction data consists of a series of images containing diffraction spots. This data is processed through several computational steps:

-

Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system.

-

Integration: The intensity of each diffraction spot is measured.

-

Scaling and Merging: The intensities from all the images are scaled and merged to create a single file containing a unique set of reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The ultimate goal is to create a model of the atomic arrangement that, when its theoretical diffraction pattern is calculated, matches the experimentally observed pattern.

-

Structure Solution (The Phase Problem): While the intensities of the diffracted X-rays are measured, the phase information is lost. For small molecules like (5-Bromo-1H-indazol-3-yl)methanol, the phase problem is typically solved using direct methods .[9][10][11] These methods use statistical relationships between the phases of strong reflections to derive an initial set of phases, which are then used to calculate an initial electron density map.

-

Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the molecule.

-

Structure Refinement: The initial atomic model is refined using a least-squares method, such as the Rietveld method, to improve the agreement between the observed diffraction data and the data calculated from the model.[12][13] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters until the best possible fit is achieved.

Hypothetical Structural Analysis of (5-Bromo-1H-indazol-3-yl)methanol

As the specific crystal structure data for (5-Bromo-1H-indazol-3-yl)methanol is not publicly available, the following section presents a hypothetical yet representative analysis based on known chemical principles and data from similar structures.

Crystallographic Data and Refinement Statistics (Illustrative Example)

The table below summarizes the kind of data that would be obtained from a successful crystal structure determination.

| Parameter | Hypothetical Value |

| Chemical formula | C₈H₇BrN₂O |

| Formula weight | 227.06 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.458 |

| Absorption coefficient (mm⁻¹) | 4.25 |

| F(000) | 456 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 6000 |

| Independent reflections | 2500 |

| R_int | 0.035 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.50 and -0.45 |

Molecular Structure and Conformation

The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The indazole ring is expected to be largely planar. The conformation of the methanol substituent relative to the indazole ring would be of particular interest, as it can influence the molecule's shape and its ability to interact with biological targets.

Intermolecular Interactions and Crystal Packing

The crystal packing is determined by a network of intermolecular interactions. For (5-Bromo-1H-indazol-3-yl)methanol, the following interactions would be critical:

-

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol substituent and the nitrogen atoms of the indazole ring are capable of acting as hydrogen bond donors and acceptors. A detailed analysis would likely reveal a network of hydrogen bonds, potentially forming dimers or chains of molecules, which are crucial for the stability of the crystal lattice.[14][15] The specific hydrogen bonding patterns can significantly impact the compound's solubility and dissolution rate.[15]

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.[4]

-

π-π Stacking: The aromatic indazole rings could stack on top of each other, contributing to the overall stability of the crystal structure.

Caption: Hypothetical hydrogen bonding interactions between two molecules.

Implications for Drug Development

A detailed understanding of the crystal structure of (5-Bromo-1H-indazol-3-yl)methanol provides invaluable insights for drug development:

-

Structure-Activity Relationship (SAR): The precise three-dimensional structure can be used in computational modeling to understand how the molecule might bind to a specific protein target.

-

Polymorphism: The crystallization process might yield different crystal forms (polymorphs) with distinct physical properties. X-ray crystallography is the definitive method for identifying and characterizing these polymorphs.

-

Formulation Development: Knowledge of the solid-state structure, particularly the intermolecular interactions, helps in designing stable formulations with optimal solubility and bioavailability.[16]

Conclusion

This guide has outlined the comprehensive process for the synthesis, crystallization, and X-ray crystal structure determination of (5-Bromo-1H-indazol-3-yl)methanol. By understanding the rationale behind each experimental step and the significance of the resulting structural information, researchers and drug development professionals can better leverage this powerful analytical technique to advance their scientific goals. The detailed knowledge of the three-dimensional atomic arrangement is fundamental to elucidating structure-property relationships and is a cornerstone of modern, rational drug design.

References

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103232443A - Indazole derivative crystal and its preparation method and use.

-

Crystal Growth & Design. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. ACS Publications. Retrieved from [Link]

-

CrystEngComm. (n.d.). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. RSC Publishing. Retrieved from [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

ResearchGate. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

-

CNR. (n.d.). Structure solution by Direct Methods (DM) – EXPO. Retrieved from [Link]

-

Bentham Science. (2024). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). An Introduction to Direct Methods. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Rietveld refinement. Retrieved from [Link]

-

ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

CNR. (n.d.). Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. Retrieved from [Link]

-

Quora. (2019). How can simple molecular structures (such as bromine) have intermolecular forces between them when covalent bonds do not have any charge, and as far as I know bonds exist due to the presence of opposite charges between the molecule?. Retrieved from [Link]

-

MDPI. (n.d.). Rietveld Refinement in the Characterization of Crystalline Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

-

MDPI. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

RSC Publishing. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Rietveld refinement for macromolecular powder diffraction. Retrieved from [Link]

-

PubMed Central. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Retrieved from [Link]

- Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.

-

Wikipedia. (n.d.). Direct methods (crystallography). Retrieved from [Link]

-

YouTube. (2022). Diffraction Lecture 25: Rietveld Refinements. Retrieved from [Link]

-

ACS Publications. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design. Retrieved from [Link]

-

West Campus Materials Characterization Core. (2021). Back-to-Basics tutorial: X-ray diffraction of thin films. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. Retrieved from [Link]

-

RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

World Scientific. (n.d.). Direct Methods in Crystallography. Retrieved from [Link]

-

PubMed Central. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Structure solution by Direct Methods (DM) – EXPO [ba.ic.cnr.it]

- 10. iucr.org [iucr.org]

- 11. Direct methods (crystallography) - Wikipedia [en.wikipedia.org]

- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. japtronline.com [japtronline.com]

- 15. mdpi.com [mdpi.com]

- 16. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of (5-Bromo-1H-indazol-3-yl)methanol in Synthesis

An In-depth Technical Guide on the Stability and Storage of (5-Bromo-1H-indazol-3-yl)methanol

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability and proper storage of (5-Bromo-1H-indazol-3-yl)methanol. As a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, understanding its chemical liabilities is paramount for ensuring the integrity of research and development programs. This guide moves beyond mere procedural recommendations to explain the underlying chemical principles that dictate the handling and storage of this important intermediate.

The indazole scaffold is a privileged structure in modern pharmacology, renowned for its role in a multitude of kinase inhibitors and other therapeutic agents. (5-Bromo-1H-indazol-3-yl)methanol is a particularly valuable derivative for two key reasons. First, the bromine atom at the 5-position provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries. Second, the hydroxymethyl group at the 3-position offers a site for derivatization, such as oxidation to an aldehyde for reductive amination or conversion to a leaving group for nucleophilic substitution. Given its role as an early-stage intermediate, its purity and stability directly impact the efficiency of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Core Physicochemical Properties

A foundational understanding of the compound's properties is the first step in developing a robust stability and storage protocol. While comprehensive experimental data is not always publicly available for specialized intermediates, we can compile known values and make informed estimations from closely related analogues.

| Property | Value / Observation | Source / Rationale |

| Molecular Formula | C₈H₇BrN₂O | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Appearance | Likely a white to off-white solid | Inferred from the analogue 1-(5-bromo-1H-indazol-3-yl)ethanone.[2] |

| Melting Point | Not experimentally determined in available literature. | Data for related compounds varies; direct measurement is recommended for batch-specific characterization. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Based on the functional groups (hydroxyl, N-H) and general solubility of similar heterocyclic compounds. |

Chemical Stability Profile and Degradation Pathways

The molecular architecture of (5-Bromo-1H-indazol-3-yl)methanol contains several functional groups that are susceptible to degradation under common laboratory and storage conditions. A proactive approach to preventing degradation requires an understanding of these potential pathways.

Oxidative Degradation

The primary alcohol (hydroxymethyl group) is the most probable site for oxidation. Exposure to atmospheric oxygen, especially when catalyzed by trace metal impurities or elevated temperatures, can lead to the formation of the corresponding aldehyde (5-Bromo-1H-indazole-3-carbaldehyde) and subsequently the carboxylic acid (5-Bromo-1H-indazole-3-carboxylic acid). This is a well-understood transformation for primary alcohols.[3] The oxidation of hydroxymethyl groups on heterocyclic rings is a common reaction used in both synthesis and degradation studies.[4][5]

Photostability

Aromatic bromides are known to be sensitive to light, particularly UV radiation. The energy from photons can induce homolytic cleavage of the carbon-bromine bond, generating highly reactive aryl radical species. These radicals can then propagate a chain reaction, leading to a complex mixture of impurities and a decrease in the parent compound's purity. This necessitates stringent protection from light during both storage and handling.

Thermal and pH Sensitivity

While likely a stable solid at ambient temperatures, prolonged exposure to heat can accelerate both oxidative degradation and potential dehalogenation. In solution, the compound's stability will be pH-dependent. The indazole ring possesses both a weakly acidic N-H proton and basic nitrogen atoms. Strongly acidic or basic conditions could lead to salt formation or catalyze undesirable side reactions. Therefore, neutral pH conditions are preferable for any solutions intended for short-term storage.

Caption: Primary degradation routes for (5-Bromo-1H-indazol-3-yl)methanol.

Authoritative Storage and Handling Protocols

The following protocols are designed as a self-validating system to preserve the chemical integrity of the compound. Adherence to these conditions mitigates the risks outlined in the stability profile.

Long-Term Storage

For long-term storage, a multi-layered approach to environmental control is critical.

| Parameter | Recommended Condition | Causality and Rationale |

| Temperature | 2–8 °C | Reduces the kinetic rate of all potential degradation reactions, including oxidation and thermal decomposition. This is a standard recommendation for sensitive intermediates.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the oxidation of the hydroxymethyl group, which is a primary degradation pathway.[2] |

| Light Exposure | Amber Glass Vial or Light-Proof Container | Blocks UV and visible light, preventing the initiation of photolytic C-Br bond cleavage.[2] |

| Moisture | Tightly Sealed Container | Minimizes exposure to atmospheric moisture, which could potentially participate in side reactions or affect the physical form of the solid. |

Routine Handling

When weighing or preparing solutions, exposure to the ambient environment should be minimized.

-

Weighing: Perform weighing operations efficiently to reduce time exposed to air and light. For highly sensitive applications, weighing within a glovebox is recommended.

-

Solution Preparation: Use anhydrous solvents and prepare solutions fresh for immediate use whenever possible.

-

Solution Storage: If a solution must be stored, it should be placed in a tightly sealed vial, purged with inert gas, and stored at 2–8 °C while protected from light. Stability in solution is significantly lower than in the solid state and should be empirically determined if storage is required for more than a few hours.

Experimental Workflow: Forced Degradation Study

To comply with regulatory expectations and to fully understand the stability-indicating nature of an analytical method, a forced degradation study is essential.[7] This workflow is based on the principles outlined in the ICH Q1A(R2) and Q1B guidelines.[8]

Objective

To intentionally degrade (5-Bromo-1H-indazol-3-yl)methanol under a variety of stress conditions to identify likely degradation products and establish degradation pathways. This data is critical for developing and validating a stability-indicating analytical method (e.g., HPLC).

Methodology

Caption: A typical workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation: Prepare a stock solution of (5-Bromo-1H-indazol-3-yl)methanol in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and sample at shorter time points due to expected faster reactivity.

-

Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and protect from light.

-

Thermal Stress: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 80 °C).

-

Photolytic Stress: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., exposure to 1.2 million lux hours and 200 watt hours/square meter of UV). A control sample should be wrapped in aluminum foil and placed in the same chamber.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a standard concentration. Analyze by a reverse-phase HPLC method with a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks. An LC-MS compatible method is highly advantageous for the structural elucidation of degradants.

-

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[9] This level of degradation is sufficient to produce and detect impurities without destroying the sample, which is critical for validating that the analytical method can separate the degradants from the main peak.[9]

Conclusion and Recommendations

(5-Bromo-1H-indazol-3-yl)methanol is a stable compound when appropriate precautions are taken. Its primary liabilities are oxidation of the hydroxymethyl group and photolytic cleavage of the carbon-bromine bond. To ensure its long-term integrity, it is imperative to store the solid material under an inert atmosphere, refrigerated (2–8 °C), and protected from light. Solutions should be prepared fresh and used immediately. By implementing these scientifically-grounded protocols, researchers can rely on the quality of this critical synthetic intermediate, leading to more reproducible and successful outcomes in their drug discovery programs.

References

-

Pharmastate. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Frontiers in Chemistry. 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts. [Link]

-

PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

MDPI. Oxidation of 5-Hydroxymethylfurfural on Supported Ag, Au, Pd and Bimetallic Pd-Au Catalysts: Effect of the Support. [Link]

-

ResearchGate. Physical Stability of Hydroxypropyl Methylcellulose-Based Amorphous Solid Dispersions: Experimental and Computational Study. [Link]

-

European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

ResearchGate. Effective Electro-Oxidation of Hydroxymethylfurfural using Electrografted Immobilized Aminoxyl Radical. [Link]

-

PubMed. Physical stability of hydroxypropyl methylcellulose-based amorphous solid dispersions: Experimental and computational study. [Link]

-

Organic Chemistry Portal. Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

- 1. 705264-93-3|(5-Bromo-1H-indazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F [organic-chemistry.org]

- 4. Frontiers | 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICH Official web site : ICH [ich.org]

- 9. resolvemass.ca [resolvemass.ca]

The Therapeutic Potential of Substituted Indazole-3-Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] This guide delves into the burgeoning field of substituted indazole-3-methanol derivatives, a specific subclass that is attracting considerable interest for its diverse biological activities. We will explore their synthesis, anticancer, anti-inflammatory, and antimicrobial properties, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of their potential as next-generation therapeutics.

The Indazole Scaffold: A Gateway to Diverse Biological Activity

Indazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2] Several FDA-approved drugs, such as the anticancer agents axitinib and pazopanib, feature the indazole motif, underscoring its clinical significance.[4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The introduction of a methanol group at the 3-position, in particular, offers a unique handle for further chemical modification and can significantly influence the compound's interaction with biological macromolecules.

Anticancer Activity: A Primary Focus of Indazole-3-Methanol Research

The most extensively studied biological activity of substituted indazole derivatives is their potent anticancer effect.[3][5] A growing body of evidence suggests that these compounds can inhibit the proliferation of a wide range of cancer cell lines, often with high efficacy.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Many indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[2][3] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. One such pathway involves the tumor suppressor protein p53 and its negative regulator, MDM2. Some indazole compounds have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53.[1][2][6] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2, ultimately tipping the cellular balance towards apoptosis.[1][2][7]

Furthermore, these derivatives can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[8] This prevents the cells from dividing and propagating.

In Vitro Antiproliferative Activity

The cytotoxic effects of substituted indazole-3-methanol derivatives are typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o (an indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2][6] |

| Compound 5k (an indazole-3-amine derivative) | Hep-G2 (Hepatoma) | 3.32 | [2] |

| Compound 3j (a 3-aryl-1H-indazole) | HCT-116 (Colon Carcinoma) | < 87 | [5] |

| Compound 3j (a 3-aryl-1H-indazole) | MDA-MB-231 (Breast Cancer) | < 87 | [5] |

| Compound 5c (an N-methyl-3-aryl indazole) | HCT-116 (Colon Carcinoma) | Not specified, but significant | [5] |

| Compound 5c (an N-methyl-3-aryl indazole) | MDA-MB-231 (Breast Cancer) | Not specified, but significant | [5] |

| W24 (a 3-amino-1H-indazole derivative) | HT-29 (Colon Cancer) | 0.43-3.88 | [8] |

| W24 (a 3-amino-1H-indazole derivative) | MCF-7 (Breast Cancer) | 0.43-3.88 | [8] |

| W24 (a 3-amino-1H-indazole derivative) | A-549 (Lung Cancer) | 0.43-3.88 | [8] |

| W24 (a 3-amino-1H-indazole derivative) | HepG2 (Hepatoma) | 0.43-3.88 | [8] |

| W24 (a 3-amino-1H-indazole derivative) | HGC-27 (Gastric Cancer) | 0.43-3.88 | [8] |

Note: The table includes data for various substituted indazole derivatives to illustrate the general anticancer potential of the scaffold. Further research is needed to determine the specific IC50 values for a wider range of substituted indazole-3-methanol derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Indazole derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes.[9]

Mechanism of Action: Inhibition of COX Enzymes

The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[10] By inhibiting COX-2, substituted indazole-3-methanol derivatives can reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation.[9]

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed in vitro by measuring their ability to inhibit the activity of COX enzymes. This is often done using commercially available assay kits that measure the production of prostaglandins.

| Compound | Assay | Result | Reference |

| Indazole | Carrageenan-induced paw edema in rats | Significant dose-dependent inhibition | [9] |

| 5-Aminoindazole | Carrageenan-induced paw edema in rats | Significant dose-dependent inhibition | [9] |

| 6-Nitroindazole | Carrageenan-induced paw edema in rats | Significant dose-dependent inhibition | [9] |

Note: The table presents in vivo data for general indazole derivatives. Further in vitro studies are needed to quantify the COX inhibitory activity of specific substituted indazole-3-methanol derivatives.

Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance is a major global health crisis, necessitating the discovery of novel antimicrobial agents. Indazole derivatives have demonstrated activity against a range of bacteria and fungi, making them a promising area of research for new anti-infective drugs.[11][12][13]

In Vitro Antimicrobial Activity

The antimicrobial efficacy of substituted indazole-3-methanol derivatives can be determined by measuring their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indazole derivative 2 | Enterococcus faecalis | ~128 | [12] |

| Indazole derivative 3 | Enterococcus faecalis | ~128 | [12] |

| Indazole derivative 5 | Staphylococcus aureus | 64-128 | [12] |

| Indazole derivative 5 | Staphylococcus epidermidis | 64-128 | [12] |

| N-(1H-indazol-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Mycobacterium | 2 µM | [11] |

Note: The table includes data for various substituted indazole derivatives to illustrate the general antimicrobial potential of the scaffold. Further research is needed to determine the specific MIC values for a wider range of substituted indazole-3-methanol derivatives against a broader panel of microorganisms.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed, step-by-step methodologies for key experiments are provided.

Synthesis of Substituted Indazole-3-Methanol Derivatives

A general approach to the synthesis of the indazole scaffold involves the reaction of ortho-hydroxybenzaldehyde with hydrazine hydrate.[14] Further modifications can be introduced to synthesize a variety of substituted derivatives. For instance, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to introduce various aryl or heteroaryl substituents at different positions of the indazole ring.[5] The synthesis of the 3-methanol group can be achieved through various methods, including the reduction of a 3-carboxyindazole or the reaction of an N-unsubstituted indazole with formaldehyde.[15]

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of substituted indazole-3-methanol derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, MDA-MB-231, A549, K562, Hep-G2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Substituted indazole-3-methanol derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted indazole-3-methanol derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol describes the evaluation of the inhibitory effect of substituted indazole-3-methanol derivatives on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer

-

Substituted indazole-3-methanol derivatives

-

Known COX inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2) as positive controls

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions of the specific COX inhibitor screening assay kit being used.

-

Compound Addition: Add the substituted indazole-3-methanol derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and positive controls.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.

-

Incubation: Incubate the plate at the recommended temperature and for the specified time to allow the compounds to interact with the enzymes.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Signal Detection: After a specific incubation time, stop the reaction and measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value for each compound against both COX-1 and COX-2 to assess its potency and selectivity.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the minimum inhibitory concentration of substituted indazole-3-methanol derivatives against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Substituted indazole-3-methanol derivatives

-

Standard antibiotics as positive controls

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the substituted indazole-3-methanol derivatives in the broth medium in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a growth control (inoculum without any compound) and a sterility control (broth medium only).

-

Incubation: Incubate the microplate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

-

Data Recording: Record the MIC value for each compound against each tested microorganism.

Conclusion and Future Directions

Substituted indazole-3-methanol derivatives represent a promising class of compounds with a wide range of biological activities, particularly in the realm of anticancer therapy. Their ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with their potential as anti-inflammatory and antimicrobial agents, makes them attractive candidates for further drug development.

The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds. Future research should focus on:

-

Synthesizing and screening a larger library of substituted indazole-3-methanol derivatives to establish clear structure-activity relationships (SAR).

-

Conducting more in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

-

Evaluating the in vivo efficacy and safety of the most promising lead compounds in animal models of cancer, inflammation, and infectious diseases.

By systematically exploring the therapeutic potential of this versatile chemical scaffold, the scientific community can pave the way for the development of novel and effective treatments for a range of human diseases.

References

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., & Zhang, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

-

Reddy, M. S., Kumari, B. S., & Babu, B. H. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(21), 5039. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

-